Thiazolidin-4-one, 2-(2-thiazolylimino)-
Description
Properties
CAS No. |
116201-02-6 |
|---|---|
Molecular Formula |
C6H5N3OS2 |
Molecular Weight |
199.3 g/mol |
IUPAC Name |
(2E)-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C6H5N3OS2/c10-4-3-12-6(8-4)9-5-7-1-2-11-5/h1-2H,3H2,(H,7,8,9,10) |
InChI Key |
PAMTUKFXWYOBQE-UHFFFAOYSA-N |
Isomeric SMILES |
C1C(=O)N/C(=N/C2=NC=CS2)/S1 |
Canonical SMILES |
C1C(=O)NC(=NC2=NC=CS2)S1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Thiazolylimino 4 Thiazolidinone and Its Analogs
Conventional Synthetic Approaches
Traditional methods for synthesizing the 2-thiazolylimino-4-thiazolidinone scaffold have been well-documented and rely on fundamental organic reactions. These approaches, while effective, often involve multiple steps and the use of standard laboratory reagents and conditions.
Condensation Reactions with Schiff Bases and Mercapto Acids
A prevalent and versatile method for the synthesis of 4-thiazolidinone (B1220212) derivatives involves the cyclocondensation of Schiff bases with mercapto acids, most commonly thioglycolic acid. nih.govchemmethod.comprimescholars.comhueuni.edu.vn This reaction is a cornerstone in the construction of the thiazolidinone ring. The general process begins with the formation of a Schiff base (imine) through the condensation of a primary amine with an aldehyde or ketone. chemmethod.comresearchgate.netcellmolbiol.org Subsequently, the Schiff base is reacted with a mercapto acid, leading to the formation of the 4-thiazolidinone ring. nih.govchemmethod.comprimescholars.comhueuni.edu.vn
The reaction mechanism involves the nucleophilic attack of the sulfur atom of the mercapto acid on the imine carbon of the Schiff base, followed by an intramolecular cyclization with the elimination of a water molecule. This method's popularity stems from its reliability and the wide availability of starting materials, allowing for the generation of a diverse library of substituted 4-thiazolidinones. nih.govchemmethod.comprimescholars.comhueuni.edu.vnresearchgate.netcellmolbiol.org
For instance, a series of 2,3-disubstituted-4-thiazolidinone derivatives were synthesized by reacting Schiff bases with α-mercaptoacetic acid. nih.gov Similarly, new thiazolidinone and oxazolidinone derivatives have been synthesized from Schiff bases derived from the reaction of hydrazine (B178648) hydrate (B1144303) with various aromatic aldehydes. chemmethod.com
Cyclization Reactions via Chloroacetamide Derivatives
Another established route to 2-imino-4-thiazolidinones involves the reaction of thiourea (B124793) or its derivatives with α-haloacetyl compounds, particularly chloroacetamide derivatives. researchgate.netuni.lu This method provides a direct pathway to the thiazolidinone ring system.
A common approach involves the reaction of 2-aminothiazole (B372263) with chloroacetyl chloride to form an N-(thiazol-2-yl)chloroacetamide intermediate. nih.gov This intermediate is then treated with a thiocyanate (B1210189) salt, such as ammonium (B1175870) thiocyanate, to yield the 2-thiazolylimino-4-thiazolidinone core. nih.gov The reaction of 1,3-disubstituted thioureas with chloroacetyl chloride has also been shown to produce 2-imino-4-thiazolidinone derivatives. researchgate.net
Variations of this method include the reaction of thiourea with chloroacetic acid, which upon heating, cyclizes to form 2-imino-4-thiazolidinone hydrochloride. rasayanjournal.co.inresearchgate.netresearchgate.net This initial product can then be further modified. For example, it can undergo Knoevenagel condensation with aldehydes to produce 5-arylidene-2-imino-4-thiazolidinones. nih.gov
The following table summarizes the key reactants and products in this synthetic pathway:
| Reactant 1 | Reactant 2 | Product | Reference(s) |
| 2-Aminothiazole | Chloroacetyl chloride | N-(thiazol-2-yl)chloroacetamide | nih.gov |
| Thiourea | Chloroacetic acid | 2-Imino-4-thiazolidinone | rasayanjournal.co.inresearchgate.netresearchgate.net |
| 1,3-Disubstituted thiourea | Chloroacetyl chloride | 2-Imino-4-thiazolidinone derivative | researchgate.net |
Dicyclohexylcarbodiimide (DCC) Method
The use of N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and dehydrating agent facilitates a one-pot, three-component synthesis of 4-thiazolidinones. researchgate.netnih.gov This method involves the reaction of an amine, an aldehyde, and a mercapto acid in the presence of DCC. researchgate.netnih.govgoogle.com
In this approach, the amine and aldehyde first react to form a Schiff base in situ. The mercaptoacetic acid then adds to the Schiff base, and DCC promotes the intramolecular cyclization by facilitating the removal of a water molecule, leading to the formation of the 4-thiazolidinone ring. researchgate.net This method is valued for its efficiency, often providing good to quantitative yields within a relatively short reaction time. researchgate.net For example, 4-thiazolidinones have been synthesized in quantitative yields within one hour through the DCC-mediated reaction of an amine, an aldehyde, and mercaptoacetic acid. researchgate.net
Other Established Reaction Pathways
Several other conventional methods have been developed for the synthesis of 2-thiazolylimino-4-thiazolidinones and their analogs. One such pathway involves the reaction of thiosemicarbazide (B42300) with substituted benzoyl chlorides and aldehydes to form 2-heteroarylimino-5-arylidene-4-thiazolidinone analogues. nih.gov
Another approach utilizes a Knoevenagel condensation reaction. For instance, 2-(thiazol-2-ylimino)thiazolidin-4-one can be condensed with various aromatic aldehydes in the presence of a base like piperidine (B6355638) to yield 2-thiazolylimino-5-arylidene-4-thiazolidinones. nih.gov This reaction introduces a substituted arylidene moiety at the 5-position of the thiazolidinone ring, which has been shown to be important for enhancing the biological activity of these compounds. nih.gov
Modern and Sustainable Synthetic Strategies
In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods. This has led to the exploration of green chemistry principles in the synthesis of 2-thiazolylimino-4-thiazolidinones.
Green Chemistry Approaches
Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of 2-thiazolylimino-4-thiazolidinone synthesis, this has manifested in several innovative strategies.
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods, including shorter reaction times, higher yields, and often solvent-free conditions. nih.govresearchgate.net Several studies have reported the successful microwave-assisted synthesis of 2-thiazolylimino-4-thiazolidinone derivatives. nih.govresearchgate.netnih.gov
For example, a solvent-free, one-pot synthesis of 5-arylidene-2-imino-4-thiazolidinones has been achieved by the condensation of thiourea with chloroacetic acid and an aldehyde under microwave irradiation. nih.gov Another efficient protocol involves the microwave-assisted synthesis of arylimino-thiazolylidene-2-thiazolidin-4-ones from 4-thiazoline-2-thiones and 3-methyl-2-thioxo-1,3-thiazolidin-4-one, resulting in quantitative yields. researchgate.net Tandem reactions connecting aldehydes, thiosemicarbazides, and maleic anhydride (B1165640) have also been effectively assisted by microwave irradiation to produce 2-hydrazolyl-4-thiazolidinones. nih.gov
Use of Greener Solvents and Catalysts:
The use of environmentally benign solvents and catalysts is another key aspect of green chemistry. Polypropylene glycol (PPG) has been successfully employed as a recyclable and eco-friendly solvent for the one-pot, three-component synthesis of 2-arylthiazolidin-4-ones. nih.gov This method offers advantages such as low cost, low toxicity, and easy work-up. nih.gov
Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, have also been explored as green reaction media for the synthesis of thiazolidinedione derivatives. nih.gov For instance, a choline (B1196258) chloride/N-methylurea deep eutectic solvent was found to be effective for the Knoevenagel condensation in the synthesis of various thiazolidinediones. nih.gov
The use of heterogeneous catalysts, such as palladium nanoparticles, has also been reported for the solvent-free cyclocondensation reaction of aldehydes, anilines, and mercaptoacetic acid to produce 2,3-disubstituted-4-thiazolidinones. researchgate.net These catalysts can often be recovered and reused, further enhancing the sustainability of the process.
The following table provides an overview of some green synthetic approaches:
| Synthetic Approach | Key Features | Example Reactants | Example Product | Reference(s) |
| Microwave-Assisted Synthesis | Rapid, high yields, solvent-free options | Thiourea, chloroacetic acid, aldehyde | 5-Arylidene-2-imino-4-thiazolidinone | nih.gov |
| Greener Solvents (PPG) | Recyclable, eco-friendly | Amine, aldehyde, thioglycolic acid | 2-Arylthiazolidin-4-one | nih.gov |
| Deep Eutectic Solvents | Biodegradable, low toxicity | Aldehyde, 2,4-thiazolidinedione | 5-Arylidene-2,4-thiazolidinedione | nih.gov |
| Nanoparticle Catalysis | Solvent-free, reusable catalyst | Aldehyde, aniline, mercaptoacetic acid | 2,3-Disubstituted-4-thiazolidinone | researchgate.net |
One-Pot Synthesis Techniques
One-pot synthesis methodologies for 2-thiazolylimino-4-thiazolidinone and its analogs have garnered significant attention due to their efficiency, atom economy, and reduced environmental impact compared to traditional multi-step syntheses. These techniques involve the sequential addition of reactants to a single reaction vessel, obviating the need for isolation and purification of intermediates. This approach simplifies the synthetic process, saves time, and minimizes solvent usage and waste generation. Various energy sources, such as microwave irradiation and ultrasonication, as well as innovative catalytic systems, have been successfully employed to facilitate these multi-component reactions.
Microwave-Assisted One-Pot Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions. A solvent-free, one-pot synthesis of 5-arylidene-2-imino-4-thiazolidinones has been developed utilizing microwave irradiation. nih.govresearchgate.netresearchgate.net This method involves the condensation of a thiourea, chloroacetic acid, and an aromatic aldehyde. nih.gov The reaction proceeds rapidly, affording the desired products in good yields.
For instance, the reaction of thiourea, chloroacetic acid, and various substituted benzaldehydes under microwave irradiation provides the corresponding 5-arylidene-2-imino-4-thiazolidinones with yields ranging from 85% to 94%. researchgate.net Similarly, using N-methylthiourea under the same conditions produces N-methylated analogs in yields of 82% to 92%. researchgate.net
| Entry | R | Ar | Time (min) | Power (W) | Yield (%) |
| 1 | H | C6H5 | 3 | 400 | 92 |
| 2 | H | 4-Cl-C6H4 | 3 | 400 | 94 |
| 3 | H | 4-OCH3-C6H4 | 5 | 200 | 85 |
| 4 | CH3 | C6H5 | 3 | 400 | 90 |
| 5 | CH3 | 4-Cl-C6H4 | 3 | 400 | 92 |
| 6 | CH3 | 4-OCH3-C6H4 | 5 | 200 | 82 |
Table 1: Microwave-assisted one-pot synthesis of 5-arylidene-2-imino-4-thiazolidinones. researchgate.net
Another example of microwave-assisted one-pot synthesis involves the reaction of 3-formyl chromone, a primary amine, and mercaptoacetic acid to produce 2-(4-oxo-4H-1-benzopyran-3-yl)-4-thiazolidinone analogs. researchgate.net This combinatorial approach in the liquid phase demonstrates the versatility of microwave energy in synthesizing more complex thiazolidinone derivatives.
Ultrasonic-Assisted One-Pot Synthesis
Ultrasonication provides an alternative energy source for promoting chemical reactions through acoustic cavitation. A convenient one-pot synthesis of 2-imino-1,3-thiazolidin-4-ones has been developed using ultrasonic irradiation. nih.gov This protocol involves the reaction of amines, isocyanates, aldehydes, and chloroform (B151607) in the presence of sodium hydroxide, leading to high yields (75-91%) in remarkably short reaction times (12-15 minutes). nih.gov
Furthermore, a pseudo-five-component reaction for the synthesis of bis-thiazolidinones has been reported under ultrasonic conditions. orgchemres.orgorgchemres.org This reaction utilizes benzaldehydes, ethylenediamine, and 2-mercaptoacetic acid in the presence of a nano-Fe3O4-tethered polyhedral oligomeric silsesquioxanes catalyst. orgchemres.orgorgchemres.org The use of ultrasonication in conjunction with a nanocatalyst highlights the potential for developing highly efficient and environmentally friendly synthetic methods.
| Entry | Ar | Time (min) | Yield (%) |
| 1 | C6H5 | 12 | 88 |
| 2 | 4-Cl-C6H4 | 15 | 91 |
| 3 | 4-NO2-C6H4 | 15 | 85 |
| 4 | 4-CH3-C6H4 | 12 | 87 |
| 5 | 2-Cl-C6H4 | 15 | 82 |
Table 2: Ultrasonic-assisted one-pot synthesis of 2-imino-1,3-thiazolidin-4-ones. nih.govresearchgate.net
Catalyst-Mediated One-Pot Synthesis
The development of novel catalysts is crucial for advancing one-pot synthesis methodologies. Magnetically separable nano-catalysts, such as nano-Fe3O4-cysteine, have been employed for the one-pot synthesis of benzylidene-2-(benzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives. This approach involves the reaction of benzo[d]thiazol-2-amine, ammonium thiocyanate, chloroacetyl chloride, and various aromatic aldehydes in ethanol (B145695) at 80°C. The catalyst can be easily recovered using an external magnet and reused, which is a significant advantage for sustainable chemistry.
In a similar vein, thiazolidin-4-ones bearing a sulfonamide moiety have been synthesized via a one-pot, three-component reaction of sulfadiazine, substituted benzaldehydes, and mercaptoacetic acid. This method provides a straightforward route to novel thiazolidinone derivatives with potential biological applications.
Structural Elucidation and Characterization Methodologies
Spectroscopic Techniques for Structural Confirmation
The synergistic use of FT-IR, NMR, and MS allows for an unambiguous structural elucidation of the 2-Thiazolylimino-4-thiazolidinone scaffold.
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For 2-Thiazolylimino-4-thiazolidinone derivatives, the FT-IR spectra exhibit characteristic absorption bands that confirm the presence of key structural features.
Key characteristic IR absorption bands for substituted 2-Thiazolylimino-4-thiazolidinone derivatives include:
C=O Stretching: A strong absorption band is typically observed in the range of 1694–1743 cm⁻¹, which is characteristic of the carbonyl group in the 4-thiazolidinone (B1220212) ring. nih.gov For some 5-benzylidene derivatives, this peak appears around 1689-1751 cm⁻¹. qub.ac.uk
C=N Stretching: The imino group (C=N) in the structure gives rise to an absorption band, often seen around 1635-1643 cm⁻¹. qub.ac.uk
N-H Stretching: In cases where the thiazolidinone nitrogen is unsubstituted, a broad band corresponding to the N-H stretch can be observed. For some derivatives, this appears in the region of 3204-3363 cm⁻¹. qub.ac.uk
The following table summarizes typical FT-IR spectral data for derivatives of 2-Thiazolylimino-4-thiazolidinone.
| Functional Group | Characteristic Absorption (cm⁻¹) | Reference |
| Carbonyl (C=O) | 1694–1755 | nih.govnih.gov |
| Imine (C=N) | 1635–1653 | qub.ac.uknih.gov |
| Aliphatic C-H | 2860–3032 | qub.ac.uknih.gov |
| Aromatic C=C | 1561–1578 | nih.gov |
| C-N | 1286-1343 | nih.gov |
NMR spectroscopy is an indispensable tool for determining the detailed structure of a molecule by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR spectroscopy provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. In derivatives of 2-Thiazolylimino-4-thiazolidinone, specific proton signals are expected. For instance, the methylene (B1212753) protons (-CH₂-) of the thiazolidinone ring typically appear as a singlet. qub.ac.uk In 5-arylidene derivatives, the exocyclic methine proton (=CH) signal is often observed at higher chemical shifts (downfield), typically in the range of 7.63–7.97 ppm, due to the deshielding effect of the adjacent carbonyl group. nih.govnih.gov The protons on the thiazole (B1198619) ring will also show characteristic signals.
The following table illustrates typical ¹H NMR chemical shifts for derivatives of 2-Thiazolylimino-4-thiazolidinone.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Reference |
| -CH₂- (Thiazolidinone) | ~4.04 - 4.19 | s | qub.ac.uknih.gov |
| =CH- (Arylidene) | ~7.63 - 7.97 | s | nih.govnih.gov |
| Ar-H | ~6.86 - 8.16 | m | qub.ac.uknih.gov |
| NH (Thiazolidinone) | ~10.84 - 13.25 | br s | nih.govnih.gov |
¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The carbonyl carbon of the 4-thiazolidinone ring is particularly characteristic and appears significantly downfield.
Key signals in the ¹³C NMR spectrum of 2-Thiazolylimino-4-thiazolidinone derivatives include:
C=O (Carbonyl): The carbonyl carbon of the thiazolidinone ring typically resonates in the range of δ 166-176 ppm. nih.govscielo.br
C=N (Imine): The imine carbon is also found downfield, often around δ 151-167 ppm. nih.govscielo.br
-CH₂- (Thiazolidinone): The methylene carbon of the thiazolidinone ring appears further upfield, generally in the range of δ 30-33 ppm. qub.ac.uknih.gov
The table below shows representative ¹³C NMR chemical shifts for derivatives of 2-Thiazolylimino-4-thiazolidinone.
| Carbon | Chemical Shift (δ, ppm) | Reference |
| C=O (Thiazolidinone) | 166.22 - 176.72 | nih.govscielo.br |
| C=N (Imine) | 151.82 - 167.25 | nih.govscielo.br |
| C-S (Thiazolidine) | ~152 - 169 | nih.gov |
| -CH₂- (Thiazolidinone) | 30.36 - 33.23 | qub.ac.uknih.gov |
| Aromatic/Thiazole Carbons | 110 - 156 | nih.govscielo.br |
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The mass spectrum also shows fragmentation patterns that can help to confirm the structure. For derivatives of 2-Thiazolylimino-4-thiazolidinone, the molecular ion peak [M+H]⁺ is often observed, confirming the molecular weight of the synthesized compound. scielo.brrasayanjournal.co.in
Nuclear Magnetic Resonance (NMR) Spectroscopy
Stereochemical Considerations and Isomerism
The structural complexity of 2-thiazolylimino-4-thiazolidinone gives rise to various isomeric forms, which have been a subject of detailed investigation. The potential for both geometric isomerism at the exocyclic double bond and tautomerism within the 4-thiazolidinone ring system are key aspects of its chemical character.
When the 5-position of the 4-thiazolidinone ring is substituted with a methylene group (=CHR), as is common in derivatives synthesized through Knoevenagel condensation, the resulting exocyclic carbon-carbon double bond can exist as either E or Z geometric isomers. nih.gov Extensive research on various 5-arylidene-2-(thiazol-2-ylimino)thiazolidin-4-ones has demonstrated a distinct preference for the Z configuration. nih.govjapsonline.com
The assignment of the Z conformation is primarily based on ¹H NMR spectroscopy. The methine proton of the exocyclic double bond in the Z isomer experiences a significant deshielding effect from the adjacent carbonyl group at the 4-position of the thiazolidinone ring. japsonline.com This deshielding results in a downfield chemical shift for the methine proton, typically observed in the range of δ 7.63–7.97 ppm. japsonline.comnih.gov In contrast, the E isomer, where the methine proton is not in close proximity to the carbonyl group, would be expected to show a signal at a higher field (more upfield). The consistent observation of only one methine proton signal in this downfield region for numerous synthesized derivatives strongly supports the formation of the Z isomer as the predominant or exclusive product. japsonline.com
Table 1: ¹H NMR Chemical Shifts for the Exocyclic Methine Proton in Z-isomers of 5-Arylidene-2-(thiazol-2-ylimino)thiazolidin-4-one Derivatives
| Derivative | Substituent on Arylidene | Chemical Shift (δ ppm) of =CH | Reference |
|---|---|---|---|
| 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one | Unsubstituted Phenyl | 7.63–7.97 | japsonline.com |
| 5-Arylidene-2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one | Various Aryl Groups | 7.63–7.83 | nih.gov |
The 2-thiazolylimino-4-thiazolidinone scaffold can theoretically exist in several tautomeric forms due to the presence of multiple proton donor and acceptor sites. The primary tautomeric equilibria considered are amino-imino and keto-enol tautomerism.
Amino-Imino Tautomerism: This form of tautomerism involves the migration of a proton between the exocyclic imino nitrogen and the thiazolidine (B150603) ring nitrogen at position 3. The compound can thus exist as the exocyclic imino form (2-thiazolylimino-4-thiazolidinone) or the endocyclic amino form (2-(thiazol-2-ylamino)thiazolin-4-one).
Studies on analogous 2-imino-1,3-thiazolidin-4-one derivatives have indicated that the imino and amino tautomers often coexist in equilibrium. nih.gov It has been reported that for some derivatives, these two tautomers cannot be isolated separately under experimental conditions due to a minimal energy difference between them. nih.gov Computational studies, such as those employing Density Functional Theory (DFT), have been used to calculate the relative stabilities of these tautomers. nih.govnih.gov For many related systems, the imino form is found to be the more stable tautomer. nih.gov
Keto-Enol Tautomerism: This involves the interconversion between the ketone form (4-oxo) and the enol form (4-hydroxy). The 4-thiazolidinone ring contains a carbonyl group (keto form) which can potentially tautomerize to a hydroxyl group with a double bond within the ring (enol form).
Spectroscopic evidence, particularly from FT-IR and ¹H NMR, strongly supports the predominance of the keto-imino tautomer in the solid state and in common NMR solvents. The FT-IR spectra of various 2-(thiazol-2-ylimino)thiazolidin-4-one derivatives consistently show a strong absorption band for the carbonyl group (C=O) in the region of 1694–1743 cm⁻¹. nih.gov Furthermore, the ¹H NMR spectra typically display a broad singlet corresponding to the N-H proton of the thiazolidinone ring at a chemical shift between δ 12.84 and 13.25 ppm, which is characteristic of the amide proton in the keto form. nih.gov The presence of a distinct signal for the methylene protons at position 5 (in non-condensed derivatives) also supports the keto structure. researchgate.net
While the keto-imino form is dominant, the possibility of the enol-imino or other tautomeric forms existing in equilibrium, particularly in different solvents or under specific conditions, cannot be entirely dismissed. researchgate.net The exact position of the tautomeric equilibrium is influenced by factors such as the electronic nature of substituents and the polarity of the solvent. researchgate.net
Table 2: Spectroscopic Data Supporting the Predominant Tautomeric Form of 2-(Thiazol-2-ylimino)thiazolidin-4-one Derivatives
| Spectroscopic Method | Observed Feature | Interpretation | Reference |
|---|---|---|---|
| FT-IR | Strong C=O stretch (1694–1743 cm⁻¹) | Presence of the keto form | nih.gov |
| ¹H NMR | Broad singlet for NH (δ 12.84–13.25 ppm) | Presence of the amide proton in the keto form | nih.gov |
| ¹H NMR | Singlet for CH₂ (approx. δ 4.09 ppm) | Methylene group adjacent to a carbonyl, supporting the keto form | nih.gov |
Structure Activity Relationship Sar Studies of 2 Thiazolylimino 4 Thiazolidinone Derivatives
Impact of Substitutions at the 5-Position (e.g., Arylidene Moiety)
Influence of Aromatic and Heteroaromatic Rings
The introduction of diverse aromatic and heteroaromatic rings at the 5-position has been extensively explored to enhance biological activity. nih.gov The presence of moieties like furan, thiophene, and pyrazole (B372694) at this position has been reported to yield compounds with significant antimicrobial activity. nih.gov The electronic characteristics and three-dimensional arrangement of these rings are critical for their interaction with biological targets. nih.gov Studies have indicated that the 5-arylidene moiety plays a crucial role in enhancing the antimicrobial properties of this class of compounds. nih.gov
Role of Electron-Donating and Electron-Withdrawing Groups
The biological activity of 5-arylidene-2-thiazolylimino-4-thiazolidinones is profoundly influenced by the electronic nature of substituents on the arylidene ring. The presence of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the lipophilicity and electronic distribution of the molecule, which in turn affects its ability to cross cell membranes and interact with target sites. nih.gov
Generally, the incorporation of potent electron-withdrawing groups such as nitro (NO₂) and chloro (Cl) on the aromatic ring enhances the antimicrobial and anticancer activities. nih.govnih.gov For example, derivatives with a nitro group have demonstrated high potency. nih.gov Conversely, the effect of electron-donating groups like methoxy (B1213986) (OCH₃) and hydroxyl (OH) can vary. While some studies report moderate to low activity with methoxy groups, others have found that a hydroxyl substituent can lead to potent antimicrobial effects. nih.gov The position of the substituent on the aromatic ring is also a critical factor. nih.gov
Table 1: Effect of Substituents on the Phenyl Ring at the 5-Position on Antimicrobial Activity This table provides a summary of how different groups on the phenyl ring influence activity.
| R Substituent on Phenyl Ring | Electron Effect | Observed Antimicrobial Activity | Citation |
|---|---|---|---|
| 4-NO₂ | Withdrawing | High | nih.govnih.gov |
| 4-Cl | Withdrawing | High | nih.govnih.gov |
| 2-Cl | Withdrawing | High | nih.gov |
| 4-OH | Donating | Potent | nih.gov |
Modifications at the 2-Imino Position (e.g., Thiazolylimino, Heteroarylimino)
The substituent attached to the 2-imino function of the 4-thiazolidinone (B1220212) core is another pivotal site for structural variation that significantly impacts the pharmacological properties of the molecule.
Thiazole (B1198619), Benzothiazole (B30560), and Benzoisothiazole Moieties
The parent 2-thiazolylimino scaffold is a well-established pharmacophore. Replacing the thiazole ring with larger, more complex heterocyclic systems like benzothiazole or benzoisothiazole has been investigated to modulate activity. While derivatives of the 2-thiazolylimino-5-benzylidene-4-thiazolidinone class generally show high antimicrobial activity, the corresponding 2-benzo[d]thiazolyl- and 2-benzo[d]isothiazolyl-imino analogues tend to have lower, though still significant, activity. epa.govresearchgate.net Notably, most of the benzothiazole analogues show good inhibition against Gram-positive bacilli and staphylococci. epa.govresearchgate.net Furthermore, substituting the thiazole with a benzothiazole ring can introduce significant antifungal properties not seen in the original thiazole compounds. epa.govresearchgate.net
Effects of Methyl and other Substituents on the Thiazole Ring
Adding substituents to the thiazole ring at the 2-imino position offers another avenue for fine-tuning biological activity. For instance, the introduction of a methyl group onto the thiazole ring has been studied. A series of 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones were synthesized and evaluated, showing that substitution on the parent compound generally had a positive effect on antibacterial activity. nih.govnih.gov This highlights that even small alkyl groups can influence the molecule's interaction with its biological target.
Substituent Effects on the Nitrogen Atom of the 4-Thiazolidinone Ring
The nitrogen atom at the 3-position of the 4-thiazolidinone ring is a crucial point for chemical modification. Introducing substituents at this position can significantly impact the compound's physicochemical properties and biological action. Research has shown that substituting this nitrogen with various aryl groups can be a viable strategy for developing compounds with potential anticancer activity. researchgate.netmdpi.com The size, and electronic nature of these N3-substituents are determining factors for biological efficacy, likely by influencing the molecule's conformation and its ability to bind to target sites. mdpi.commdpi.com
General Principles of Structural Requirements for Biological Activities
The biological activity of 2-thiazolylimino-4-thiazolidinone derivatives is intricately linked to their molecular structure. The core scaffold, consisting of a thiazole ring linked to a 4-thiazolidinone ring via an imino bridge, presents multiple sites for structural modification. These modifications, particularly at the 2nd, 3rd, and 5th positions of the thiazolidinone ring, as well as on the thiazole moiety, have been extensively studied to understand their influence on various biological activities, including antimicrobial and anticancer effects. scielo.br
The introduction of different substituents allows for the fine-tuning of the molecule's electronic, steric, and lipophilic properties, which in turn dictates its interaction with biological targets. For instance, the presence of an arylidene group at the 5-position of the thiazolidinone ring has been shown to be a critical determinant of antimicrobial potency. nih.gov
Antimicrobial Activity
The antimicrobial efficacy of 2-thiazolylimino-4-thiazolidinone derivatives is significantly influenced by the nature and position of substituents on the 5-arylidene moiety. Research has demonstrated that the introduction of this group dramatically enhances antibacterial activity compared to the unsubstituted parent compound, 2-(thiazol-2-ylimino)thiazolidin-4-one. nih.gov This suggests that the 5-arylidene moiety plays a crucial role in the compound's interaction with bacterial targets.
Studies have shown that the antibacterial activity is dependent on the nature of the substituent on the aromatic ring of the 5-arylidene group. nih.gov For example, certain substitutions can lead to potent activity against both Gram-positive and Gram-negative bacteria. nih.gov The presence of electron-withdrawing or electron-donating groups on the phenyl ring can modulate the electronic properties of the entire molecule, thereby affecting its biological activity.
Furthermore, the substitution pattern on the thiazole ring itself can impact antimicrobial potency. The presence of a methyl group on the thiazole ring, for instance, has been explored in conjunction with various 5-benzylidene substituents to yield compounds with significant antibacterial efficacy, with some derivatives showing greater potency than standard antibiotics like ampicillin (B1664943) and streptomycin. nih.gov
The following table summarizes the structure-activity relationship of some 2-thiazolylimino-4-thiazolidinone derivatives concerning their antimicrobial activity.
| Compound | Substituent at 5-position of Thiazolidinone Ring | Substituent on Thiazole Ring | Key Biological Activity Finding | Reference |
|---|---|---|---|---|
| 5-Arylidene derivatives | Substituted and unsubstituted arylidene | Unsubstituted | Significantly greater antibacterial efficacy than the parent compound. Potent against Gram-positive microorganisms and Haemophilus influenzae. | nih.gov |
| 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones | Various substituted benzylidene groups | 5-methyl | Antibacterial activity depends on the nature and position of the substituent on the aromatic ring. Some compounds showed good activity against E. coli and B. cereus. | nih.gov |
| Thiazole-thiazolidin-4-one derivatives | Aryl aldehyde derivatives | 4,5-diphenylthiazol-2-yl | Investigated for antimicrobial activity against various bacterial and Candida species. | scielo.br |
Anticancer Activity
The structural requirements for the anticancer activity of 2-thiazolylimino-4-thiazolidinone derivatives have also been a subject of investigation. Modifications leading to potent cytotoxicity against various cancer cell lines often involve specific substitutions that induce apoptosis and regulate the cell cycle. nih.gov
For instance, a series of 2-imino-4-thiazolidinone derivatives were synthesized and screened for their cytotoxicity, where compounds with specific substitutions showed potent activity against melanoma cell lines while being non-toxic to normal cells. nih.gov These active compounds were found to induce apoptosis and cause cell cycle arrest, indicating a targeted mechanism of action. nih.gov
The substitution on the imino nitrogen and the 5-position of the thiazolidinone ring appears to be crucial for anticancer potency. The introduction of different aromatic and heterocyclic rings can significantly influence the antiproliferative effects of these compounds.
The table below outlines the structure-activity relationship of certain 2-thiazolylimino-4-thiazolidinone derivatives with respect to their anticancer properties.
| Compound Series | Key Structural Features | Biological Activity Finding | Reference |
|---|---|---|---|
| 2-Imino-4-thiazolidinone derivatives | Varied substitutions leading to compounds 7k, 7m, 7n | Potent cytotoxicity against B16F10 melanoma cell line. Induced apoptosis and cell cycle arrest (G0/G1 or G2/M phase). | nih.gov |
| 2-Thiazolylimino/heteroarylimino-5-arylidene-4-thiazolidinone analogues | Presence of thiazole, benzothiazole, and benzoisothiazole rings | Evaluated for SHP-2 inhibitory activity, with methoxy-substituted thiazole and benzothiazolyl analogues showing activity. | nih.gov |
Mechanistic Investigations and Target Identification
Enzyme Inhibition Studies
SHP-2 (Src Homology 2 domain-containing phosphatase) Inhibition
Src Homology 2 domain-containing phosphatase (SHP-2), a nonreceptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical mediator of cell signaling pathways initiated by growth factors and cytokines, primarily through the RAS/MAP kinase pathway. nih.govresearchgate.net Mutations in the PTPN11 gene that lead to a constitutively active SHP-2 enzyme are implicated in a significant percentage of juvenile myelomonocytic leukemia cases and are found in over half of Noonan syndrome patients, predisposing them to various cancers. nih.govresearchgate.net This has positioned SHP-2 as a promising target for drug development.
A study involving 17 derivatives of 2-thiazolylimino/heteroarylimino-5-arylidene-4-thiazolidinones, categorized into three series based on the heteroarylimino group (thiazole, benzo[d]thiazole, and benzo[d]isothiazole), revealed their potential as SHP-2 inhibitors. nih.govresearchgate.netacs.org A significant number of these compounds demonstrated noteworthy inhibitory activity against SHP-2. nih.govresearchgate.net Notably, the benzo[d]thiazole derivatives displayed the most potent inhibitory action. nih.govresearchgate.netacs.org
Structure-activity relationship (SAR) studies provided valuable insights. For instance, the replacement of a 4-hydroxy group on the phenyl ring with a 4-methoxy group significantly enhanced inhibitory activity. acs.org The addition of a methoxy (B1213986) group at the 3-position of the 4-hydroxy derivative also led to increased potency. acs.org Furthermore, the presence of a nitro group in the benzo[d]thiazolyl moiety was found to further augment the inhibitory effect. acs.org Docking studies suggested that the stability of the enzyme-inhibitor complex is maintained through a combination of hydrophobic interactions and hydrogen bond formation. nih.govresearchgate.net
| Compound Series | Key Substituents | SHP-2 Inhibition (Ki values) | Reference |
| Thiazole (B1198619) | 4-Methoxybenzylidene | 11.7 µM | acs.org |
| Thiazole | 3-Methoxy-4-hydroxybenzylidene | 25.6 µM | acs.org |
| Thiazole | 2-Chlorobenzylidene | 32.3 µM | acs.org |
| Thiazole | 4-Chlorobenzylidene | 54.5 µM | acs.org |
| Thiazole | 4-Hydroxybenzylidene | 388.0 µM | acs.org |
| Thiazole | 3-Chlorobenzylidene | 1088.2 µM | acs.org |
| Benzo[d]thiazole | 4-Methoxybenzylidene | 11.7 µM | nih.gov |
| Benzo[d]thiazole | 6-Nitro, 4-Methoxybenzylidene | 12.9 µM | acs.org |
| Benzo[d]isothiazole | 4-Methoxybenzylidene | 22.8 µM | acs.org |
| Benzo[d]isothiazole | 3-Methoxy-4-hydroxybenzylidene | 90.9 µM | acs.org |
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition
The dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes presents a promising strategy for the development of anti-inflammatory agents with potentially improved safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). A computer-aided study led to the identification of nine 2-(thiazole-2-ylamino)-5-phenylidene-4-thiazolidinone derivatives as potential dual COX/LOX inhibitors. nih.gov
Experimental testing of these synthesized compounds revealed that a majority exhibited anti-inflammatory properties. nih.gov Specifically, seven of the nine compounds were found to be LOX inhibitors, and seven also inhibited COX. nih.gov Impressively, six of these compounds demonstrated dual inhibitory activity against both COX and LOX. nih.gov Docking studies were employed to propose binding modes for the most active compounds within the active sites of COX-1, COX-2, and 15-LOX. nih.gov Further research has explored the introduction of bulky substituents like the adamantanyl moiety to enhance the binding energies to these enzymes. nih.gov The introduction of a (Z)-5-arylidene group was generally found to favor COX-2 inhibition. nih.gov
| Compound Feature | Enzyme Target | Activity | Reference |
| 2-(thiazole-2-ylamino)-5-(m-chlorophenylidene)-4-thiazolidinone | COX-1 and COX-2 | Most active in series | nih.gov |
| 2-(thiazole-2-ylamino)-5-(m-nitrophenylidene)-4-thiazolidinone | 15-LOX | Most active in series | nih.gov |
| Introduction of (Z)-5-arylidene group | COX-2 | Generally gave rise to inhibition | nih.gov |
Protein Tyrosine Phosphatase 1B (PTP1B) and Low Molecular Weight PTP (LMW-PTP) Inhibition
Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of the insulin (B600854) signaling pathway, and its inhibition is a validated strategy for the treatment of type 2 diabetes and obesity. nih.gov Research has identified 5-arylidene-2-phenylimino-4-thiazolidinones as inhibitors of both PTP1B and the structurally related low molecular weight PTP (LMW-PTP). nih.gov The design of these inhibitors often involves incorporating features that can interact with the active site of the phosphatase. For instance, some derivatives have been designed to have a Z-configuration around the double bond of the arylidene group, which is considered essential for bidentate ligands with optimal activity. nih.gov The introduction of bulky lipophilic substituents at the 5-position of the thiazolidinone ring is also a common strategy to enhance inhibitory potential. researchgate.net
Molecular docking studies have been instrumental in understanding the binding modes of these inhibitors. It has been shown that these compounds can bind to the active site of PTP1B through non-covalent interactions, forming hydrogen bonds with key catalytic residues such as Asp181, Cys215, and Gln262. researchgate.net
| Compound Class | Target Enzyme | Key Structural Features | Reference |
| 5-Arylidene-2-phenylimino-4-thiazolidinones | PTP1B and LMW-PTP | Arylidene and phenylimino groups | nih.gov |
| Thiazolidine-2,4-dione/benzazole derivatives | PTP1B | Bulky lipophilic substituent at 5-position | researchgate.net |
Bacterial Enzyme Targets (e.g., MurB, CYP51, DNA Gyrase II)
The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. The 4-thiazolidinone (B1220212) scaffold has emerged as a promising starting point for the development of inhibitors against essential bacterial enzymes.
One such target is MurB , an enzyme crucial for the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall. nih.govnih.gov The absence of MurB in eukaryotes makes it an attractive and selective target. nih.gov It is proposed that the 4-thiazolidinone moiety can mimic the diphosphate (B83284) portion of the native MurB substrate, UDP-N-acetylglucosamine enolpyruvate, thereby inhibiting the enzyme. nih.govresearchgate.net Docking studies have supported this hypothesis, indicating that the thiazolidinone ring interacts with the MurB active site. nih.govrsc.org
Another important target, particularly for antifungal activity, is CYP51 (lanosterol 14α-demethylase), an enzyme involved in ergosterol (B1671047) biosynthesis in fungi. nih.govmdpi.com Docking studies have suggested that the antifungal activity of certain 4-thiazolidinone derivatives is likely due to the inhibition of CYP51. nih.govmdpi.com
Furthermore, DNA Gyrase II has been identified as a potential target for the antibacterial action of these compounds.
| Target Enzyme | Proposed Mechanism of Action | Role of 4-Thiazolidinone | Reference |
| MurB | Inhibition of peptidoglycan biosynthesis | Diphosphate mimic | nih.govnih.govresearchgate.net |
| CYP51 | Inhibition of ergosterol biosynthesis | Binds to active site | nih.govmdpi.com |
| DNA Gyrase II | Inhibition of DNA replication | - | - |
Viral Enzyme Targets (e.g., HCV NS5B Polymerase, HIV Type 1 Reverse Transcriptase)
The versatility of the 4-thiazolidinone scaffold extends to the realm of antiviral agents, with significant research focused on inhibiting key viral enzymes.
Hepatitis C Virus (HCV) NS5B Polymerase: The HCV NS5B polymerase is an RNA-dependent RNA polymerase that is essential for viral replication, making it a prime target for antiviral drug development. nih.govnih.gov Several series of 4-thiazolidinone derivatives have been identified as non-nucleoside inhibitors (NNIs) of HCV NS5B. nih.govnih.govimrpress.com These compounds are believed to bind to an allosteric site on the enzyme, specifically the thumb pocket-II (TP-II), leading to a non-competitive or mixed mode of inhibition. nih.govnih.govimrpress.com Structure-activity relationship studies have revealed that modifications to the 5-arylidene moiety can significantly impact inhibitory potency. nih.gov For instance, certain substitutions on the phenyl ring of the arylidene group have led to compounds with IC₅₀ values in the low micromolar range. nih.govnih.gov
Human Immunodeficiency Virus (HIV) Type 1 Reverse Transcriptase (RT): HIV-1 RT is another critical enzyme for viral replication and a well-established target for antiretroviral therapy. The 2,3-diaryl-thiazolidin-4-one scaffold has been identified as a selective non-nucleoside reverse transcriptase inhibitor (NNRTI). nih.gov Computational modeling and experimental studies have highlighted the importance of hydrophobicity and the presence of a heteroaryl system on the 3-aryl moiety for potent HIV-1 RT inhibition. nih.gov Docking studies have shown that these compounds can bind to the NNRTI binding pocket of the p66 subunit of HIV-1 RT. mdpi.com The orientation of the thiazolidinone ring within this pocket is crucial for establishing stable interactions and potent inhibitory activity. nih.gov Some derivatives have exhibited IC₅₀ values significantly lower than the established NNRTI, nevirapine. doaj.org
| Viral Enzyme Target | Class of Inhibitor | Proposed Binding Site | Key Findings | Reference |
| HCV NS5B Polymerase | Non-nucleoside inhibitor | Thumb pocket-II (allosteric site) | IC₅₀ values in low micromolar range | nih.govnih.govimrpress.com |
| HIV-1 Reverse Transcriptase | Non-nucleoside reverse transcriptase inhibitor | NNRTI binding pocket of p66 subunit | Some derivatives more potent than nevirapine | nih.govmdpi.comdoaj.org |
Other Enzyme Inhibitory Mechanisms (e.g., UDP-MurNAc/L-Ala ligase, Cyclin-Dependent Kinases-2)
The inhibitory profile of 2-thiazolylimino-4-thiazolidinone derivatives is not limited to the aforementioned enzymes. Research has also explored their effects on other crucial cellular and microbial targets.
UDP-MurNAc/L-Ala ligase (MurC): MurC is another essential enzyme in the bacterial peptidoglycan biosynthesis pathway. researchgate.net Virtual screening and subsequent experimental validation have identified compounds that can inhibit MurC ligase, suggesting another avenue for the antibacterial action of thiazolidinone derivatives. researchgate.net
Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Thiazole-based compounds have been investigated as inhibitors of CDKs, particularly CDK2. nih.gov Structure-guided design and SAR studies have led to the discovery of potent 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives as ATP-antagonistic CDK2 inhibitors with very low nanomolar Kᵢ values. nih.gov Molecular modeling has been employed to understand the basis for the selectivity of these inhibitors for different CDK isoforms. rsc.org
| Enzyme Target | Biological Process | Inhibitor Class | Key Findings | Reference |
| UDP-MurNAc/L-Ala ligase (MurC) | Bacterial peptidoglycan biosynthesis | - | Identified through virtual screening | researchgate.net |
| Cyclin-Dependent Kinase 2 (CDK2) | Cell cycle regulation | 2-Anilino-4-(thiazol-5-yl)pyrimidine | Potent inhibitors with low nM Kᵢ values | nih.gov |
Cellular Pathway Modulation
Inhibition of Biofilm Formation and Quorum Sensing in Bacteria
Biofilm formation is a critical survival strategy for bacteria, contributing significantly to antibiotic resistance and persistent infections. nih.gov Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate gene expression with population density, often regulating biofilm formation and virulence. nih.gov The 2-Thiazolylimino-4-thiazolidinone scaffold has emerged as a promising platform for the development of agents that can disrupt these processes.
Derivatives of 2-iminothiazolidin-4-one have demonstrated notable efficacy in inhibiting biofilm formation in various bacterial species. For instance, a series of 4-thiazolidinone-thiazole hybrids showed a reduction of over 50% in Pseudomonas aeruginosa biofilm formation at concentrations equivalent to their minimum inhibitory concentration (MIC). nih.gov Similarly, certain 2-iminothiazolidin-4-one derivatives with a benzothiazole (B30560) substituent have been effective against Candida albicans biofilms. mdpi.com Research has also highlighted the potential of these compounds against Staphylococcus epidermidis biofilms, with some derivatives showing MIC values in the range of 6.25 to 12.5 µM and antibiofilm concentrations between 6.25 to 25 µM. nih.gov
The mechanism of action often involves the disruption of key bacterial processes. Some thiazolidin-4-one derivatives are believed to inhibit the bacterial enzyme MurB, which is essential for the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall. nih.gov Furthermore, specific derivatives have been shown to interfere with the QS system. For example, the TZD-8 molecule has demonstrated a dose-dependent anti-quorum-sensing effect on P. aeruginosa by potentially inhibiting LasI and its associated gene regulation. nih.gov This interference with QS signaling can lead to the downregulation of genes responsible for biofilm formation and the production of virulence factors. nih.gov
Table 1: Selected 2-Thiazolylimino-4-thiazolidinone Derivatives and their Biofilm Inhibition Activity
| Compound Series | Target Organism | Activity | Reference |
| 4-Thiazolidinone-thiazole hybrids | Pseudomonas aeruginosa | >50% biofilm reduction at MIC | nih.gov |
| 2-Iminothiazolidin-4-ones with benzothiazole substituent | Candida albicans | MICs ranging from 25 to 100 µg/mL | mdpi.com |
| 2-Iminothiazolidin-4-one derivatives (8a–8d) | Staphylococcus epidermidis | MIC: 6.25-12.5 µM; Antibiofilm: 6.25-25 µM | nih.gov |
| 2-Aryl-3-aminothiazolidin-4-one with 1,2,4-triazole (B32235) moiety | Staphylococcus aureus | IC50: 12.5 µg/mL (for hybrid 31n) | nih.gov |
| 2-Aryl-3-aminothiazolidin-4-one with 2,3-dibromopyrrole substituent | S. aureus, S. epidermidis, E. faecalis | Inhibition at 0.78-12.5 µg/mL | nih.gov |
Mechanisms against Drug-Resistant Microorganisms
The rise of multidrug-resistant (MDR) microorganisms presents a formidable challenge to global health. The 2-Thiazolylimino-4-thiazolidinone scaffold has shown significant promise in combating these resistant strains.
A notable feature of these compounds is their effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov For example, new 2-thiazolylimino-5-arylidene-4-thiazolidinones have demonstrated potent activity against various Gram-positive microorganisms with MIC values often ranging from 0.03 to 6 µg/mL. nih.gov The remarkable ability of these substances to inhibit the growth of penicillin-resistant staphylococci makes them promising candidates for treating infections caused by such resistant bacteria. nih.gov
The mechanisms underlying their action against resistant strains are multifaceted. As mentioned earlier, the inhibition of essential bacterial enzymes like MurB is a key strategy. nih.gov Furthermore, some derivatives have been shown to circumvent existing resistance mechanisms. For instance, studies on thiazolidinone derivatives targeting drug-resistant lung cancer cells have suggested that active compounds are not likely substrates for P-glycoprotein (P-gp), a major efflux pump responsible for multidrug resistance. nih.gov This suggests a potential advantage in overcoming resistance mediated by such pumps.
Table 2: Activity of 2-Thiazolylimino-4-thiazolidinone Derivatives Against Resistant Microorganisms
| Compound Series | Resistant Strain(s) | Key Findings | Reference(s) |
| 5-(3,4-dichlorobenzylidene)-4-thioxothiazolidin-2-one (2b) | Multidrug-resistant Staphylococcus aureus | Most active derivative, higher selective indices. nih.gov | nih.gov |
| 2-Thiazolylimino-5-arylidene-4-thiazolidinones | Penicillin-resistant staphylococci | Potent inhibition of growth. nih.gov | nih.gov |
| Thiazolidinone analogues | Paclitaxel-resistant lung cancer cell line (H460taxR) | Not likely P-gp substrates, overcoming efflux pump resistance. nih.gov | nih.gov |
Cytoselective Toxicity Mechanisms
An essential aspect of developing new therapeutic agents is ensuring their selective toxicity towards target cells while minimizing harm to normal, healthy cells. Research into 2-Thiazolylimino-4-thiazolidinone derivatives has revealed promising cytoselective properties, particularly in the context of anticancer activity.
Studies have identified several thiazolidinone analogues that selectively kill cancer cells, including drug-resistant variants, while exhibiting significantly lower toxicity towards normal human fibroblasts. nih.gov For example, ten cytoselective compounds were identified from a library of 372 thiazolidinone analogues. These compounds were effective against both the non-small cell lung cancer cell line H460 and its paclitaxel-resistant counterpart, H460taxR, with IC50 values between 0.21 and 2.93 µM. In contrast, they showed much less toxicity to normal human fibroblasts at concentrations up to 195 µM. nih.gov
The mechanism of this cytoselective toxicity is linked to the specific structural features of the compounds. Structure-activity relationship (SAR) studies have revealed that certain substitutions on the thiazolidinone ring system are crucial for this selectivity. nih.gov For instance, an unsubstituted nitrogen atom on the 4-thiazolidinone ring and a specific substitution pattern on other parts of the molecule were found to be critical for the desired activity and selectivity. nih.gov Furthermore, some thiazolidinone derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells, a desirable trait for anticancer agents. nih.gov For example, derivatives Les-3166, Les-6009, and Les-6166 significantly increased caspase-3 activity, a key marker of apoptosis, in cancer cell lines. nih.gov
Table 3: Cytoselective Toxicity of 2-Thiazolylimino-4-thiazolidinone Derivatives
| Compound/Series | Target Cancer Cell Line(s) | Normal Cell Line(s) | Key Findings | Reference |
| 10 cytoselective thiazolidinone analogues | H460 (non-small cell lung cancer), H460taxR (paclitaxel-resistant) | Normal human fibroblasts | IC50 of 0.21-2.93 µM in cancer cells vs. low toxicity up to 195 µM in normal cells. nih.gov | nih.gov |
| Les-5935 | A549 (epithelial lung carcinoma), SH-SY5Y (neuroblastoma) | BJ (human fibroblasts) | Did not show significant cytotoxicity against normal fibroblasts. nih.gov | nih.gov |
| Les-3166, Les-6009, Les-6166 | A549, SH-SY5Y | BJ | Induced apoptosis in cancer cells. nih.gov | nih.gov |
Molecular Docking Investigations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It has become a crucial tool in drug discovery for predicting the binding mechanism and affinity between a ligand and a target protein . For 2-Thiazolylimino-4-thiazolidinone and its analogs, docking studies have been instrumental in identifying potential binding modes within the active sites of various enzymes and receptors, thereby explaining their biological activities.
Docking studies reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the thiazolidinone derivatives and the amino acid residues of the target protein. These interactions are fundamental for the stability of the ligand-protein complex and the subsequent biological response.
For instance, studies on 4-thiazolidinone derivatives have identified key interactions with various biological targets:
P-glycoprotein (P-gp): Molecular docking has shown that interactions with specific residues, such as Ser222 in the TM4 domain of P-gp, are significant for transport activity. Derivatives that interact with this residue are often substrates or modulators of P-gp, which is crucial information for overcoming multidrug resistance in cancer therapy nih.gov.
PPAR-γ: In the context of antidiabetic activity, docking of thiazolidinedione derivatives into the peroxisome proliferator-activated receptor-gamma (PPAR-γ) has shown hydrogen bonds with residues like Gln286, His323, and Tyr473, as well as hydrophobic interactions with residues including Cys285, Ile326, and Met348 nih.gov.
Bacterial and Fungal Enzymes: Docking of thiazolidinone derivatives into the active sites of microbial enzymes like penicillin-binding proteins of E. coli and 14-alpha demethylase of Candida has been used to predict their antimicrobial potential najah.edunajah.edu.
The table below summarizes key ligand-enzyme interactions for various thiazolidinone derivatives.
| Target Enzyme/Protein | Key Interacting Residues | Type of Interaction | Reference |
| Peroxisome proliferator-activated receptor-γ (PPAR-γ) | Gln286, His323, Tyr473, Lys367 | Hydrogen Bonding | nih.gov |
| P-glycoprotein (P-gp) | Ser222 | Hydrogen Bonding | nih.gov |
| Triazoloquinazolines | ILE682, GLN716, PHE719, TYR683 | Hydrogen Bonding, π-π Interactions | nih.gov |
| mglur3 | ARG68, ARG277, TYR222 | Hydrogen Bonding, π-π Interactions | nih.gov |
| Penicillin-binding protein of E. coli | Not Specified | Not Specified | najah.edunajah.edu |
| 14-alpha demethylase (Candida) | Not Specified | Not Specified | najah.edunajah.edu |
A critical output of molecular docking simulations is the binding energy, which estimates the binding affinity between a ligand and its target. A lower, more negative binding energy typically indicates a more stable ligand-protein complex and potentially higher biological activity. This predictive capability allows for the virtual screening of large libraries of compounds and the prioritization of candidates for synthesis and biological testing.
Studies on thiazolidinone derivatives have reported a range of binding energies against different targets. For example, in the investigation of novel thiazolidinedione derivatives as PPAR-γ agonists, compounds showed free energy values ranging from -5.021 to -7.765 kcal/mol, which were comparable to the standard drug pioglitazone (-8.558 kcal/mol) nih.gov. Similarly, docking studies of thiazolidine-4-one derivatives against the Enoyl-acyl carrier protein (enoyl-ACP) reductase enzyme for antitubercular activity have been used to identify compounds with strong ligand binding energy .
The following table presents predicted binding energies for representative thiazolidinone derivatives against a specific biological target.
| Compound Series | Target Protein | Binding Energy Range (kcal/mol) | Reference |
| Thiazolidine-2,4-dione derivatives | PPAR-γ (PDB ID: 2PRG) | -5.021 to -7.765 | nih.gov |
| 2-Imino-4-oxo-1,3-thiazolidine hydrochloride | Bacillus pasteurii urease (PDB ID: 4UBP) | -101.35 | researchgate.net |
| Thiazolidine-4-one derivatives | Enoyl-acyl carrier protein (enoyl-ACP) reductase | Not specified, but strong binding identified |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity frontiersin.org. QSAR studies are essential for understanding which physicochemical properties and structural features of 2-Thiazolylimino-4-thiazolidinone derivatives are crucial for their therapeutic effects.
Various QSAR models have been developed for thiazolidinone derivatives using different statistical methods and molecular descriptors. These models are validated rigorously to ensure their predictive power for designing new, more active compounds.
Commonly used methods include:
Multiple Linear Regression (MLR): This method has been used to develop linear QSAR models for predicting activities like α-glucosidase inhibition and antitubercular activity researchgate.netnih.gov.
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA): These 3D-QSAR techniques have been applied to study 2-imino-thiazolidin-4-one derivatives as S1P1 receptor agonists. The resulting models use steric, electrostatic, hydrophobic, and hydrogen-bond donor fields to predict activity mdpi.com.
Machine Learning Algorithms: Modern approaches using Random Forest, Gaussian processes, and Support Vector Machines have been employed to build more complex and predictive non-linear QSAR models for activities such as antitrypanosomal effects nih.govnih.gov.
The statistical quality of these models is assessed using parameters like the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (q² or Q²), and the predictive R² for an external test set (R²pred). A robust and predictive model typically has high values for these parameters.
The table below summarizes various predictive QSAR models developed for thiazolidinone derivatives.
| QSAR Method | Biological Activity | Key Statistical Parameters | Reference |
| CoMFA | S1P1 Receptor Agonism | q² = 0.751, R² = 0.973 | mdpi.com |
| CoMSIA | S1P1 Receptor Agonism | q² = 0.739, R² = 0.923 | mdpi.com |
| Random Forest & Gaussian Processes | Antitrypanosomal Activity | Q²ext = 0.812 & 0.830 | nih.gov |
| Multiple Linear Regression (MLR) | Antimicrobial Activity | r²cv = 0.76, r² = 0.9, predictive r² = 0.87 | stmjournals.in |
| Multiple Linear Regression (MLR) | Antitubercular Activity | R² = 0.9092, R²adj = 0.8950 | nih.gov |
| LS-SVR with MARS | Anti-Toxoplasma gondii | R²p = 0.853, Q²LOO = 0.785 | nih.gov |
QSAR models identify specific molecular descriptors that significantly influence the biological activity of the compounds. This information provides valuable insights into the structure-activity relationships.
For 2-Thiazolylimino-4-thiazolidinone derivatives, various studies have highlighted the importance of certain descriptors:
Electronic Properties: Descriptors such as electronic energy, dipole energy, and the energy of the Highest Occupied Molecular Orbital (HOMO) have been shown to correlate with antimicrobial and antitrypanosomal activities nih.govstmjournals.inresearchgate.net. The presence of electron-withdrawing groups on phenyl rings has also been identified as a prerequisite for trypanocidal activity nih.gov.
Steric and Topographical Properties: Steric factors, principle moment of inertia, and molecular weight are often correlated with biological activity. For example, CoMFA and CoMSIA models for S1P1 receptor agonists indicated that both steric and electrostatic properties play a significant role in potency mdpi.com.
Topological and Connectivity Indices: Wiener index and solvation connectivity indices have been found to affect α-glucosidase inhibitory activity and antitumor activity, respectively researchgate.netijprajournal.com.
Surface Area Properties: Polar surface area and other surface area-related descriptors have been positively correlated with antitubercular activity, suggesting their importance in drug-receptor interactions nih.gov.
The interpretation of these correlations helps medicinal chemists to strategically modify the lead compound to enhance its activity. For example, increasing polarizability and the number of halogen atoms may lead to higher antitubercular activity nih.gov.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Thiazolylimino-4-thiazolidinone derivatives, DFT calculations provide detailed information on molecular geometry, electronic properties, and vibrational frequencies researchgate.net.
DFT is employed to:
Optimize Molecular Geometry: It helps in determining the most stable three-dimensional conformation of the molecules nih.gov. This is crucial for understanding how the ligand fits into the active site of a protein.
Calculate Electronic Properties: DFT is used to calculate properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability researchgate.net. A small energy gap suggests high chemical reactivity researchgate.net.
Analyze Tautomerism: DFT calculations can determine the relative stability of different tautomeric forms, such as the imino and amino forms of the thiazolidinone ring system, by calculating their thermodynamic parameters distantreader.org.
Predict Spectroscopic Data: Theoretical calculations of IR vibrational modes and NMR chemical shifts can be performed and compared with experimental data to confirm the structure of synthesized compounds nih.govresearchgate.net.
A study on 2-Imino-4-oxo-1,3-thiazolidine hydrochloride using DFT at the B3LYP/6-311+G(2d,p) level of theory calculated the HOMO-LUMO energy gap to be 2.87 eV, indicating high chemical reactivity researchgate.net. Another study on 5-substituted thiazolidin-4-one derivatives used DFT to analyze conformational preferences (exo/endo) and study reaction isomerization paths, concluding that high energy gaps between conformers suggest a single dominant conformation nih.gov.
Derivatives with Enhanced or Selective Biological Activities
Benzothiazole (B30560) and Benzoisothiazole Analogues
The fusion of a benzene (B151609) ring to the thiazole (B1198619) moiety, creating benzothiazole and benzoisothiazole analogues of 2-thiazolylimino-4-thiazolidinone, has been explored as a strategy to enhance antimicrobial properties.
Benzoisothiazole Analogues: In contrast to the broad-spectrum antifungal activity of the benzothiazole derivatives, the 2-benzo[d]isothiazolyl-imino-5-benzylidene-4-thiazolidinones exhibit a more selective, albeit strong, activity against bacilli. researchgate.netepa.gov The 1,2-benzisothiazole (B1215175) core is a known pharmacophore found in drugs like the antipsychotic Ziprasidone hydrochloride, highlighting its potential in medicinal chemistry. researchgate.net
The antimicrobial activity of these analogues is influenced by the substituents on the benzylidene ring. researchgate.netepa.gov
Table 1: Antimicrobial Activity of Benzothiazole and Benzoisothiazole Analogues
| Derivative Class | Primary Activity | Noteworthy Inhibition |
|---|---|---|
| 2-Benzo[d]thiazolyl-imino-5-benzylidene-4-thiazolidinones | Antifungal (yeasts and molds) | Gram-positive bacilli and staphylococci (including MRSA) researchgate.netepa.gov |
5-Arylidene Derivatives
The introduction of a 5-arylidene moiety to the 2-thiazolylimino-4-thiazolidinone core is a key modification that significantly enhances the biological activity of this class of compounds. nih.gov This has been a fruitful area of research, leading to the discovery of potent antimicrobial and antimycobacterial agents. nih.govbenthamdirect.com
The synthesis of these derivatives is typically achieved through a Knoevenagel condensation reaction. nih.govscispace.com The general consensus is that the 5-arylidene group plays a crucial role in the observed biological effects. nih.gov
Antimicrobial Activity: A series of 2-thiazolylimino-5-arylidene-4-thiazolidinones, with various substituents on the aryl ring (such as hydroxy, methoxy (B1213986), nitro, and chloro groups), have demonstrated potent activity against Gram-positive microorganisms, with Minimum Inhibitory Concentrations (MICs) often in the low microgram per milliliter range (0.03 to 6 µg/mL). nih.gov These compounds have also shown effectiveness against the Gram-negative bacterium Haemophilus influenzae (MIC 0.15-1.5 µg/mL). nih.gov Notably, their ability to inhibit the growth of penicillin-resistant staphylococci makes them promising candidates for combating drug-resistant infections. nih.gov
Antimycobacterial Activity: Several 2-thiazolylimino-5-arylidene-4-thiazolidinone derivatives have been identified as a new class of antitubercular agents. benthamdirect.com In a study screening for activity against Mycobacterium tuberculosis H37Rv, a number of compounds exhibited excellent inhibition (86-98%) at concentrations of 6.25–12.5 μg/ml. benthamdirect.com Structure-activity relationship studies revealed that the presence of hydroxyl and bulky alkoxy groups on the aryl ring tends to enhance antimycobacterial activity, whereas halogen substituents can decrease it. benthamdirect.com
Table 2: Biological Activities of 5-Arylidene-2-thiazolylimino-4-thiazolidinone Derivatives
| Biological Activity | Key Findings | Important Substituents |
|---|---|---|
| Antimicrobial | Potent against Gram-positive bacteria and H. influenzae. nih.gov Effective against penicillin-resistant staphylococci. nih.gov | Hydroxy, methoxy, nitro, and chloro groups on the aryl ring. nih.gov |
| Antimycobacterial | Excellent inhibition of M. tuberculosis H37Rv. benthamdirect.com | Hydroxyl and bulky alkoxy groups enhance activity; halogens may decrease it. benthamdirect.com |
Adamantanyl-containing Derivatives
The incorporation of an adamantane (B196018) moiety into the 4-thiazolidinone (B1220212) structure has been explored as a strategy to develop new antimicrobial agents. A study reporting the synthesis of compounds combining thiazole, adamantane, and 4-thiazolidinone moieties revealed remarkable growth inhibition against a wide spectrum of Gram-positive and Gram-negative bacteria, as well as fungi.
The majority of these adamantanyl-containing derivatives displayed greater antibacterial activity than the reference drugs ampicillin (B1664943) and streptomycin. Furthermore, their antifungal activity was significantly higher than that of the reference drugs bifonazole (B1667052) and ketoconazole. However, these compounds did not show significant activity as HIV-1 reverse transcriptase inhibitors.
Hybrids with Other Heterocyclic Moieties (e.g., Pyridine (B92270), Pyrazole (B372694), Indanone, Morpholine)
The strategy of creating hybrid molecules by combining the 2-thiazolylimino-4-thiazolidinone core with other biologically active heterocyclic moieties has yielded a diverse range of compounds with promising therapeutic potential.
Pyridine Hybrids: Hybrids incorporating a pyridine ring have been synthesized and evaluated for their antimicrobial activity. In one study, hybrids of 4-thiazolidinone bearing both pyridine and pyrazole moieties were created. niscpr.res.in The results showed that these compounds exhibited a range of activity from moderate to excellent against various bacterial and fungal strains. niscpr.res.in For example, a derivative with a methyl group on the meta position of a phenyl ring showed significant activity against E. coli. niscpr.res.in Another study on pyridine-thiazolidinone hybrids identified potent inhibitors of human carbonic anhydrase IX (hCA IX), an enzyme associated with cancer. mdpi.com
Pyrazole Hybrids: The combination of pyrazole and 4-thiazolidinone has been extensively studied, leading to compounds with anticancer, antimicrobial, and anti-inflammatory properties. nih.gov Pyrazoline-thiazolidinone conjugates have demonstrated anticancer activity against a variety of cancer cell lines, including leukemia, melanoma, and colon cancer. nih.gov Some pyrazole-thiazolidinone hybrids have also shown promising antimicrobial and antifungal activity. nih.gov For instance, pyrazole-thiazolidinones linked by a hydrazone group were found to be active against E. coli and C. albicans. nih.gov
Indanone Hybrids: Information specifically on indanone hybrids with 2-thiazolylimino-4-thiazolidinone was not prominently available in the initial search results. However, the broader category of isatin-thiazolidinone hybrids, where isatin (B1672199) is an indole-2,3-dione, has been investigated for cytotoxic activity against cancer cell lines. ekb.eg
Morpholine (B109124) Hybrids: The integration of a morpholine ring has also led to the development of potent antimicrobial agents. eurjchem.com In a study on morpholine-linked thiazolidinone hybrids, several molecules were found to be active against both Gram-positive and Gram-negative bacteria. eurjchem.com One of the most potent compounds in this series exhibited a Minimum Inhibitory Concentration (MIC) of 2.0 µg/mL against Escherichia coli, which was superior to the reference drug streptomycin. eurjchem.com
Table 4: Biological Activities of 2-Thiazolylimino-4-thiazolidinone Hybrids
| Hybrid Moiety | Primary Biological Activities |
|---|---|
| Pyridine | Antimicrobial, Carbonic Anhydrase Inhibition niscpr.res.inmdpi.com |
| Pyrazole | Anticancer, Antimicrobial, Anti-inflammatory nih.gov |
| Indanone | (Data on isatin hybrids suggests potential for anticancer activity) ekb.eg |
| Morpholine | Potent Antimicrobial (Gram-positive and Gram-negative) eurjchem.com |
Advanced Research Perspectives
Design Principles for Novel 2-Thiazolylimino-4-thiazolidinone Compounds
The design of new 2-thiazolylimino-4-thiazolidinone derivatives is guided by a deep understanding of their structure-activity relationships (SAR). Researchers have systematically modified the core structure at various positions to optimize biological activity, selectivity, and pharmacokinetic properties.
A key area of modification is the 5-position of the 4-thiazolidinone (B1220212) ring. The introduction of a 5-arylidene moiety has been shown to be crucial for enhancing the antimicrobial properties of this class of compounds. nih.gov The nature and substitution pattern of this aromatic ring significantly influence the biological activity. For instance, the presence of electron-withdrawing or electron-donating groups on the benzylidene ring can modulate the compound's potency against different microbial strains. nih.govresearchgate.net Molecular docking studies have further elucidated that these arylidene groups can establish crucial interactions within the active sites of target enzymes, such as MurB, a key enzyme in bacterial cell wall biosynthesis. scilit.comnih.gov
Furthermore, quantitative structure-activity relationship (QSAR) models have been developed to correlate the physicochemical properties of these compounds with their biological activity. researchgate.net These computational models help in predicting the activity of newly designed compounds and guide the selection of substituents that are most likely to lead to improved therapeutic agents. The principle of isosteric replacement, where one functional group is replaced by another with similar steric and electronic properties, is also a valuable tool in the design of novel analogues.
Strategies for Multi-Target Enzyme Inhibition
The development of drugs that can simultaneously modulate multiple targets is a promising strategy for treating complex diseases like cancer and infectious diseases, where multiple pathways are often dysregulated. The 2-thiazolylimino-4-thiazolidinone scaffold is an attractive platform for the design of such multi-target inhibitors due to its inherent ability to interact with various biological targets. nih.gov
One of the primary strategies employed is molecular hybridization . This approach involves combining the 2-thiazolylimino-4-thiazolidinone core with other known pharmacophores or bioactive molecules to create a single hybrid compound with multiple pharmacological activities. mdpi.comnih.gov For instance, hybrid molecules incorporating the 4-thiazolidinone scaffold have been designed to exhibit dual cyclooxygenase (COX) and 5-lipoxygenase (LOX) inhibitory activity, which is beneficial for the treatment of inflammation. nih.gov
Another key strategy is the rational design of derivatives targeting specific enzyme families . For example, derivatives of 2-imino-4-thiazolidinone have been rationally designed as substrate-competitive inhibitors of Glycogen Synthase Kinase-3 (GSK-3), an enzyme implicated in various diseases including diabetes and Alzheimer's disease. researchgate.net By targeting the substrate-binding site, which is more variable than the highly conserved ATP-binding site, it is possible to achieve greater selectivity.
Furthermore, researchers are exploring the potential of 2-thiazolylimino-4-thiazolidinone derivatives as inhibitors of protein tyrosine phosphatases (PTPs), such as PTP1B and SHP-2, which are implicated in cancer and metabolic disorders. nih.gov The design of these inhibitors often involves molecular modeling studies to understand the binding interactions within the enzyme's active site, allowing for the optimization of the scaffold to achieve potent and selective inhibition. The ability of the 5-arylidene-4-oxo-2-phenyliminothiazolidin-3-yl moiety to interact with these enzymes highlights the versatility of the core structure. nih.gov
Q & A
Q. What are the standard synthetic protocols for 2-thiazolylimino-4-thiazolidinone derivatives?
A general method involves condensation of thiosemicarbazides with chloroacetic acid and aromatic aldehydes under reflux in a DMF/acetic acid mixture, followed by recrystallization . For example, 5-(Z)-arylidene derivatives are synthesized by reacting 3-(4-hydroxyphenyl)thiosemicarbazide (0.01 mol), chloroacetic acid (0.01 mol), and sodium acetate (0.02 mol) with aldehydes in DMF/acetic acid (1:2 v/v) at reflux for 2 hours . Variations in solvent systems (e.g., ethanol) and reaction times (6–12 hours) are noted for substituted analogs .
Q. How are 2-thiazolylimino-4-thiazolidinones characterized analytically?
Common techniques include:
- NMR : ¹H and ¹³C NMR to confirm substituent positions and tautomeric forms (e.g., 2-arylideneamino-4-phenylthiazoles show characteristic peaks at δ 7.2–8.5 ppm for aromatic protons) .
- HPLC : High-performance liquid chromatography (HPLC) with UV detection (e.g., WS/T 40-1996 standard for thiazolidine derivatives) .
- Melting point analysis : Used to verify purity, with reported values ranging from 150–250°C depending on substituents .
Q. What safety precautions are essential when handling thiazolidinone derivatives?
- Use nitrile gloves (EN 374 standard) and flame-retardant lab coats to avoid skin contact .
- Conduct reactions in fume hoods due to volatile byproducts (e.g., acetic acid fumes) .
- Emergency protocols: Immediate rinsing with water for eye/skin exposure and medical consultation for inhalation .
Advanced Research Questions
Q. How do substituents on the thiazole ring influence the reactivity and biological activity of 2-thiazolylimino-4-thiazolidinones?
- Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance electrophilicity at the imino group, facilitating nucleophilic substitutions (e.g., with amines or thiols) .
- Arylidene moieties at the 5-position increase planarity, improving interactions with biological targets (e.g., kinase inhibitors like CDK1/GSK3β) .
- Structure-activity relationship (SAR) studies : Methoxy and hydroxyl groups at para positions correlate with antifungal activity (MIC values ≤8 µg/mL against Candida spp.) .
Q. What mechanistic insights explain the N-alkylation of imino-thiazolidinones under SO₂F₂-mediated conditions?
SO₂F₂ acts as a dehydrating agent, promoting the formation of reactive intermediates (e.g., iminium ions) that undergo nucleophilic attack by alcohols or amines. Kinetic studies reveal second-order dependence on thiazolidinone concentration and SO₂F₂ . Competing pathways (e.g., sulfonation) are minimized by using aprotic solvents like DCM .
Q. How can discrepancies in spectral data for thiazolidinone derivatives be resolved?
- Tautomerism : ¹³C NMR can distinguish between thione (C=S, δ ~180 ppm) and thiol (C-SH, δ ~160 ppm) tautomers .
- Solvent effects : DMSO-d₆ induces shifts in NH protons; compare data across solvents (e.g., CDCl₃ vs. DMSO-d₆) .
- X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., Z/E isomerism in arylidene derivatives) .
Q. What strategies optimize yields in multi-step syntheses of thiazolidinone hybrids?
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 70% yield in 15 minutes vs. 6 hours under reflux) .
- Catalytic systems : Cu(I)/Et₃N improves cyclization efficiency for thiazole-imino conjugates (yield >85%) .
- Workup protocols : Precipitation in ice-cold ethanol minimizes byproduct formation (e.g., elimination products) .
Methodological Challenges and Data Contradictions
Q. Why do reaction yields vary significantly with solvent polarity?
Q. How to address conflicting bioactivity data across studies?
- Standardize assays : Use CLSI guidelines for antimicrobial testing to minimize variability in MIC values .
- Control for tautomerism : Pre-equilibrate compounds in assay buffers to ensure consistent tautomeric forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
